molecular formula C6H7IN2O2 B1421964 methyl (4-iodo-1H-pyrazol-1-yl)acetate CAS No. 1175275-44-1

methyl (4-iodo-1H-pyrazol-1-yl)acetate

Cat. No. B1421964
M. Wt: 266.04 g/mol
InChI Key: JOZSDZHLLBZDCB-UHFFFAOYSA-N
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Description

“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of acetylenic ketones with hydrazine derivatives . The compound “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could potentially be synthesized through similar methods.


Molecular Structure Analysis

The molecular structure of “methyl (4-iodo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring attached to a methyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can undergo various chemical reactions due to the presence of the reactive iodine atom and the acetate group . For instance, it can participate in Suzuki reactions .


Physical And Chemical Properties Analysis

“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It is soluble in methanol . The compound has a molecular weight of 266.04 .

Scientific Research Applications

1. Multicomponent Synthesis

Methyl (4-iodo-1H-pyrazol-1-yl)acetate is used in multi-component synthesis methods. For instance, Xiao, Lei, and Hu (2011) demonstrated its use in a four-component condensation process to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, highlighting a methodology with excellent yields and environmental benefits (Xiao, Lei, & Hu, 2011).

2. Synthesis of Biologically Active Compounds

This compound plays a critical role in synthesizing biologically active compounds. Liu et al. (2014) synthesized novel 1-aryl-3-oxypyrazoles, showcasing their potential as fungicides against Rhizoctonia solani (Liu et al., 2014). Similarly, Prezent et al. (2016) utilized it to construct pyrazolo[4,3-c]pyridines, indicating its versatility in creating diverse chemical structures (Prezent et al., 2016).

3. Pharmaceutical Applications

Its derivatives have shown promise in pharmaceutical applications. For example, Smyth et al. (2007) reported the creation of cyclic imide products from 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, leading to various heterocycles with potential pharmaceutical applications (Smyth et al., 2007).

4. Structural and Spectral Investigations

In addition to synthesis, it is used in structural and spectral studies. Viveka et al. (2016) conducted comprehensive experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, offering insights into their chemical behavior (Viveka et al., 2016).

5. Antimicrobial and Anticancer Research

Some derivatives have shown antimicrobial and anticancer potential. Asif et al. (2021) synthesized ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and evaluated their antibacterial properties against common pathogens (Asif et al., 2021).

6. Inhibitors of Blood Platelet Aggregation

Its derivatives have been found to inhibit blood platelet aggregation. Ferroni et al. (1989) discovered that certain pyrazole derivatives, derived from methyl (4-iodo-1H-pyrazol-1-yl)acetate, can effectively inhibit platelet aggregation in vitro (Ferroni et al., 1989).

7. Corrosion Inhibition

Interestingly, this compound is also utilized in corrosion inhibition research. Missoum et al. (2013) synthesized bipyrazolic derivatives, including methyl (4-iodo-1H-pyrazol-1-yl)acetate derivatives, and found them highly effective as corrosion inhibitors for steel in acidic environments (Missoum et al., 2013).

Safety And Hazards

“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is toxic if swallowed and can cause skin, eye, and respiratory irritation .

Future Directions

The future directions for “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could involve further exploration of its potential uses in the development of new drugs . Given its reactivity, it could serve as a valuable building block in the synthesis of a wide range of biologically active compounds .

properties

IUPAC Name

methyl 2-(4-iodopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSDZHLLBZDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-iodo-1H-pyrazol-1-yl)acetate

Synthesis routes and methods

Procedure details

A mixture of 4-iodopyrazole (1.000 g, 5.155 mmol), Cs2CO3 (2.016 g, 6.186 mmol) and DMF (20 mL, 0.2 mol) was added chloroacetic acid methyl ester (0.5440 mL, 6.186 mol) at 0° C. The reaction was allowed to stir for 1 h at rt. The material was transferred to a separatory funnel, diluted with EtOAc, and washed with water several times to remove DMF. The organic layer was dry-loaded onto silica gel, and column chromatography was used to purify, eluting with 3:1 Hexanes/EtOAc, affording the title compound as a clear liquid. 1H NMR (400 MHz, CDCl3): δ=3.79 (s, 3H), 4.93 (s, 2H), 7.54 (s, 1H), 7.57 (s, 1H). MS (ES+): m/z=266.95 (100) [MH+]. HPLC: tR=2.73 min (ZQ3, polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.016 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.544 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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